2-Bromo-N-(butan-2-yl)-4-nitroaniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Organic Chemistry
Aniline and its derivatives are fundamental building blocks in modern organic chemistry. google.com Their importance stems from the presence of an amino group attached to an aromatic ring, which serves as a versatile functional handle for a wide array of chemical transformations. These compounds are pivotal intermediates in the synthesis of a vast range of commercially significant products, including pharmaceuticals, agrochemicals, and dyes. The reactivity of the aniline core allows for modifications that can tune the electronic and steric properties of the molecule, leading to compounds with tailored functionalities for specific applications.
Overview of Halogenated and N-Alkylated Nitroanilines
The introduction of halogen atoms and N-alkyl groups to the nitroaniline scaffold significantly influences the molecule's chemical behavior. Halogenation, such as bromination, can alter the electron density of the aromatic ring and provide a site for further functionalization. N-alkylation of the amino group can impact the compound's solubility, basicity, and steric hindrance, which in turn affects its reactivity and potential biological activity. These modifications are crucial in the design of new materials and active pharmaceutical ingredients. For instance, halogenated nitroanilines are known precursors for various heterocyclic compounds and have been studied for their nonlinear optical properties. ripublication.com
Research Rationale and Scope for 2-Bromo-N-(butan-2-yl)-4-nitroaniline
The compound this compound is a specific substituted nitroaniline that combines the features of halogenation and N-alkylation. While extensive research on this particular molecule is not widely published, its structure suggests potential as a valuable intermediate in organic synthesis. The rationale for its study lies in the exploration of how the interplay between the bromo, nitro, and N-sec-butyl groups influences its chemical properties and potential applications. The scope of this article is to provide a detailed, scientifically-grounded overview of this compound, focusing on its synthesis, and its predicted physicochemical and spectroscopic characteristics based on the known chemistry of its constituent functional groups and related molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-bromo-N-butan-2-yl-4-nitroaniline |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-7(2)12-10-5-4-8(13(14)15)6-9(10)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
TXUYXYJTSZPMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation
General Synthetic Routes for N-Alkyl-2-bromo-4-nitroaniline Derivatives
The synthesis of N-alkyl-2-bromo-4-nitroaniline derivatives, including the target compound 2-Bromo-N-(butan-2-yl)-4-nitroaniline, typically involves a multi-step sequence. This process requires the strategic introduction of nitro, bromo, and N-alkyl functional groups onto an aniline (B41778) framework. The order of these steps is crucial for achieving the desired substitution pattern and maximizing yield. A common pathway involves first establishing the bromo and nitro substituents on the aniline ring, followed by the final N-alkylation step.
Nitration of Substituted Aniline Precursors
Nitration is a key electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto the aromatic ring. The synthesis of the core 2-bromo-4-nitroaniline (B50497) intermediate often begins with a substituted aniline precursor.
Direct nitration of aniline itself can be problematic, as the strong activating nature of the amino group can lead to over-nitration and the formation of undesired by-products. hopemaxchem.com To achieve better control and selectivity, the amino group is often protected, typically by acetylation with acetic anhydride (B1165640) to form an acetanilide. hopemaxchem.commagritek.com This acetamido group is less activating than the amino group, allowing for more controlled nitration. hopemaxchem.com For instance, the synthesis of 4-bromo-2-nitroaniline (B116644) can be achieved by first acetylating 4-bromoaniline, followed by nitration and subsequent hydrolysis of the acetyl group. prepchem.com
The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). hopemaxchem.commagritek.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. hopemaxchem.com Alternative nitrating reagents can include mixtures of nitric acid with acetic anhydride or glacial acetic acid, or nitrate (B79036) salts. google.com
Table 1: Nitration Reaction Conditions
| Precursor | Nitrating Agent | Conditions | Product |
|---|---|---|---|
| Acetanilide | Conc. HNO₃ / Conc. H₂SO₄ | 0-20°C | p-Nitroacetanilide (major) |
| 4-Bromoacetanilide | Nitric Acid (d=1.42) / Acetic Anhydride | 15-20°C | 4-Bromo-2-nitroacetanilide |
Bromination Strategies for Aromatic Systems
The introduction of a bromine atom onto the aromatic ring is another critical step, accomplished through electrophilic aromatic substitution. The strategy depends on the starting material. If the synthesis begins with 4-nitroaniline (B120555), a direct bromination is required. A documented method for synthesizing 2-bromo-4-nitroaniline involves the bromination of 4-nitroaniline using a mixture of ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. nih.gov The hydrogen peroxide acts as an oxidant in this system. researchgate.net
Due to the directing effects of the amino (-NH₂) and nitro (-NO₂) groups, bromination of 4-nitroaniline selectively occurs at the position ortho to the amino group and meta to the nitro group. The amino group is a strong ortho-, para-director, making the positions ortho to it highly activated.
Various brominating agents can be employed for aromatic systems. Besides elemental bromine, N-halo-succinimides like N-bromosuccinimide (NBS) are common reagents, often used in solvents like carbon tetrachloride. google.com Other agents include N-bromophthalimide and N-bromoacetamide. google.com Oxidative bromination using alkali metal bromides (NaBr, KBr) in the presence of an oxidant like hydrogen peroxide is also an effective method. researchgate.net
Table 2: Bromination Methods for Anilines
| Substrate | Brominating Agent | Solvent/Conditions | Product |
|---|---|---|---|
| 4-Nitroaniline | NH₄Br / H₂O₂ | Acetic Acid, Room Temp | 2-Bromo-4-nitroaniline nih.gov |
| Aniline | NaBr / H₂O₂ | HCl (6-8%) | Brominated anilines researchgate.net |
N-Alkylation Approaches with Butan-2-yl Moiety
The final step in the synthesis of this compound is the N-alkylation of the 2-bromo-4-nitroaniline intermediate. This involves forming a C-N bond between the nitrogen of the amino group and the secondary carbon of the butan-2-yl group.
A conventional method for N-alkylation is the reaction of the amine with an alkyl halide, such as 2-bromobutane (B33332) or 2-iodobutane, often in the presence of a base to neutralize the hydrogen halide byproduct. psu.edu The use of ionic liquids as solvents has been shown to improve selectivity for mono-alkylation and minimize the formation of dialkylated products. psu.edu
A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This method uses an alcohol, in this case, butan-2-ol, as the alkylating agent. researchgate.net The reaction is catalyzed by transition metal complexes, typically based on ruthenium or iridium. rsc.orgnih.gov The catalyst temporarily dehydrogenates the alcohol to a ketone (butanone), which then condenses with the amine to form an imine. The metal hydride species, formed during the dehydrogenation step, then reduces the imine to the final N-alkylated amine, with water being the only byproduct. rsc.org This process often requires elevated temperatures but is considered a green chemistry approach. rsc.orgnih.gov
Advanced Synthetic Techniques and Optimization
Beyond the general routes, advanced synthetic methods offer alternative pathways and opportunities for process optimization, particularly for constructing complex aniline derivatives.
Nucleophilic Aromatic Substitution (NAS) in Nitroaniline Synthesis
Nucleophilic Aromatic Substitution (NAS) provides an alternative to electrophilic substitution for constructing the nitroaniline core. In an NAS reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. masterorganicchemistry.comnumberanalytics.com These groups stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex. numberanalytics.com
In the context of synthesizing the 2-bromo-4-nitroaniline backbone, a hypothetical NAS pathway could involve a starting material like 1,2-dibromo-4-nitrobenzene. Reaction with an ammonia (B1221849) source (the nucleophile) could selectively displace one of the bromine atoms to form the desired product. The nitro group para to one bromine and ortho to the other would activate the ring for this type of substitution.
Table 3: Key Features of Nucleophilic Aromatic Substitution
| Feature | Description |
|---|---|
| Substrate | Electron-poor aromatic ring with a good leaving group (e.g., halide). |
| Reagent | A strong nucleophile (e.g., amine, alkoxide). |
| Activating Groups | Strong electron-withdrawing groups (-NO₂, -CN) at ortho/para positions to the leaving group. dalalinstitute.com |
| Intermediate | A resonance-stabilized carbanion (Meisenheimer complex). numberanalytics.com |
| Rate Determining Step | Typically the initial attack of the nucleophile to form the intermediate. masterorganicchemistry.com |
Palladium-Catalyzed Coupling Reactions in N-Arylation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds. nih.gov These methods allow for the coupling of amines with aryl halides or triflates and are characterized by their high functional group tolerance and broad substrate scope. strath.ac.uk
While typically used for N-arylation (attaching an aryl group to a nitrogen), the principles can be applied to the synthesis of N-alkyl anilines. A potential, though less direct, route to the target molecule could involve a tandem reaction sequence. For example, a process could be designed where a primary amine is first arylated and then undergoes a subsequent intramolecular reaction. nih.gov The development of specialized phosphine (B1218219) ligands has been critical to the success and versatility of these reactions, enabling high yields even with low catalyst loadings. nih.govmit.edu Palladium catalysts have also been developed for denitrative N-arylation, where a nitro group is replaced in a cross-coupling reaction with an N-H containing compound. rsc.org
Optimization Strategies for Yield and Purity Enhancement
Transition metal catalysts are often employed in N-alkylation reactions to enhance efficiency and selectivity. nih.govacs.org Catalytic systems based on iridium, ruthenium, or manganese can facilitate the reaction under milder conditions through a "hydrogen borrowing" methodology when using alcohols as alkylating agents. nih.govacs.org For reactions involving alkyl halides like 2-bromobutane, optimization involves careful selection of the base and solvent to promote the desired nucleophilic substitution without favoring side reactions.
The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity, without competing in the alkylation reaction. The solvent system can influence reaction rates and selectivity; polar aprotic solvents are typically effective for such nucleophilic substitution reactions. Temperature control is also vital, as higher temperatures may increase the rate of reaction but can also promote the formation of by-products.
Stoichiometric control of the reactants is a key strategy to prevent over-alkylation. Using a slight excess of the aniline precursor relative to the alkylating agent can help maximize the formation of the desired secondary amine while minimizing the production of the tertiary amine by-product. Recent developments have also explored visible-light-induced N-alkylation, which can offer a more environmentally friendly pathway by avoiding the need for metallic catalysts and harsh conditions. nih.gov
Below is a table summarizing the optimization strategies for the N-alkylation step.
| Parameter | Objective | Strategy | Potential Impact on Yield/Purity |
| Catalyst | Enhance reaction rate and selectivity | Use of transition metal complexes (e.g., Mn, Ir, Ru) for reactions with alcohols. nih.govacs.org | Increases yield by lowering activation energy and providing a selective pathway. |
| Base | Increase nucleophilicity of the amine | Employ a strong, non-nucleophilic base (e.g., t-BuOK) to deprotonate the aniline. researchgate.net | Higher yield by promoting the forward reaction; choice of base can affect selectivity. |
| Solvent | Facilitate reactant interaction and stabilize intermediates | Use of polar aprotic solvents (e.g., Toluene, DMSO) to dissolve reactants and promote SN2 mechanism. researchgate.netresearchgate.net | Can significantly affect reaction rates and the formation of by-products. |
| Temperature | Control reaction rate and minimize side reactions | Optimize temperature to achieve a reasonable reaction rate without promoting elimination or over-alkylation (e.g., 80-140°C). nih.govresearchgate.net | Balances reaction speed with purity; excessive heat can lower yield due to side reactions. |
| Stoichiometry | Minimize over-alkylation | Use a slight excess of the aniline precursor relative to the alkylating agent. | Improves purity by reducing the formation of tertiary amine by-products. |
| Reaction Time | Ensure complete conversion | Monitor the reaction (e.g., by TLC or GC) to determine the optimal time for maximum product formation. nih.gov | Prevents incomplete reaction (low yield) or excessive by-product formation from prolonged heating. |
Mechanistic Investigations of Formation Reactions
Electrophilic Aromatic Substitution Mechanisms in Bromination and Nitration
The synthesis of the precursor, 2-bromo-4-nitroaniline, involves two key electrophilic aromatic substitution (EAS) reactions: nitration and bromination. The order and conditions of these reactions are critical due to the directing effects of the substituents on the aniline ring.
The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. byjus.com Conversely, the nitro group (-NO₂) is a strong deactivating group and is meta-directing. Direct nitration of aniline with a mixture of nitric and sulfuric acids is problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivating group. byjus.comallen.in This leads to a significant amount of the meta-substituted product. allen.in To achieve para-nitration, the amino group is typically first protected via acetylation to form acetanilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. Following nitration, the acetyl group can be removed by hydrolysis to yield p-nitroaniline.
The subsequent bromination of p-nitroaniline introduces a bromine atom to the aromatic ring. The ring is strongly deactivated by the nitro group, but the amino group is a powerful activator. The amino group directs the incoming electrophile (Br⁺) to the positions ortho to it. byjus.com Since the para position is already occupied by the nitro group, bromination occurs at one of the ortho positions, yielding 2-bromo-4-nitroaniline. The reaction proceeds via the standard EAS mechanism: the aromatic ring acts as a nucleophile, attacking the electrophilic bromine species (often generated from Br₂ with a Lewis acid, or from reagents like N-bromosuccinimide) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity. libretexts.org
Reaction Mechanisms of N-Alkylation on Aniline Nitrogen
The introduction of the butan-2-yl group onto the nitrogen atom of 2-bromo-4-nitroaniline occurs via nucleophilic substitution. The aniline derivative, although a nucleophile, is significantly deactivated due to the electron-withdrawing effects of the ortho-bromo and para-nitro substituents. These groups pull electron density away from the aromatic ring and the nitrogen atom, reducing its nucleophilicity.
The reaction typically proceeds via an SN2 mechanism when using an alkyl halide like 2-bromobutane as the alkylating agent. The mechanism involves the following steps:
Deprotonation: A base is used to remove a proton from the amino group of 2-bromo-4-nitroaniline. This generates a more potent nucleophile, the anilide anion.
Nucleophilic Attack: The anilide anion attacks the electrophilic carbon atom of the alkylating agent (the carbon bonded to the bromine in 2-bromobutane). This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral.
Displacement: The nucleophilic attack results in the formation of a new nitrogen-carbon bond and the simultaneous displacement of the leaving group (bromide ion), yielding the final product, this compound.
Alternatively, the reaction can be carried out with an alcohol (butan-2-ol) using a transition-metal catalyst in what is known as a borrowing hydrogen or hydrogen autotransfer reaction. nih.gov In this catalytic cycle, the alcohol is first oxidized to a ketone (butanone), releasing hydrogen which is temporarily held by the metal catalyst. The ketone then condenses with the aniline to form an imine intermediate. Finally, the metal-hydride complex reduces the imine to form the N-alkylated product, and the catalyst is regenerated. acs.org
Control of Side Reactions and By-product Formation
Controlling side reactions is essential for maximizing the yield and purity of this compound throughout its synthesis.
During Electrophilic Aromatic Substitution:
Isomer Formation: In the bromination of 4-nitroaniline, the primary directing influence comes from the powerful activating amino group, which strongly favors substitution at the ortho position. The formation of other isomers is generally minimal under controlled conditions.
Poly-substitution: The strong activating nature of the amino group in aniline itself can lead to poly-bromination. chemistrysteps.com However, in 4-nitroaniline, the presence of the deactivating nitro group tempers the ring's reactivity, making mono-bromination easier to control. Careful stoichiometry of the brominating agent is still necessary.
During N-Alkylation:
Over-alkylation: The most common side reaction is the further alkylation of the desired secondary amine product to form a tertiary amine, N,N-di(butan-2-yl)-2-bromo-4-nitroaniline. This occurs because the secondary amine product is also nucleophilic. This can be controlled by using a stoichiometric excess of the starting aniline, which ensures the alkylating agent is consumed before it can react significantly with the product. researchgate.net
Elimination Reaction: When using a secondary alkyl halide like 2-bromobutane, an elimination reaction (E2) can compete with the desired substitution reaction (SN2). The base used to deprotonate the aniline can also act as a base to remove a proton from the butan-2-yl group, leading to the formation of butene isomers. This can be minimized by using a sterically hindered, non-nucleophilic base and by maintaining the lowest effective reaction temperature.
Rearrangements: In some cases, alkylation of bromoanilines under certain basic conditions can lead to an unexpected migration of the bromine atom on the aromatic ring. nih.gov Careful selection of the base and reaction conditions is crucial to suppress such rearrangements. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of the precursor, 2-bromo-4-nitroaniline, has been well-documented and serves as an excellent reference. researchgate.net The introduction of the butan-2-yl group to the amine nitrogen is expected to primarily influence the N-H stretching vibrations and introduce new bands corresponding to C-H vibrations of the alkyl chain.
Key vibrational bands for this compound are predicted as follows:
N-H Stretching: A secondary amine, such as in the title compound, will exhibit a single, sharp N-H stretching band, typically in the region of 3300-3500 cm⁻¹. This contrasts with the two distinct symmetric and asymmetric stretching bands of the primary amine in 2-bromo-4-nitroaniline.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the butan-2-yl group will be observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.
N-O Stretching (Nitro Group): The nitro group (NO₂) gives rise to two characteristic and strong absorption bands: an asymmetric stretching vibration typically around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1365 cm⁻¹. These are prominent features confirming the presence of the nitro functional group. researchgate.net
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the aromatic amine is anticipated in the 1250-1360 cm⁻¹ range.
C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | ~3350 | Medium, Sharp |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |
| Asymmetric NO₂ Stretch | ~1530 | Strong |
| Symmetric NO₂ Stretch | ~1345 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-N Stretch | 1250-1360 | Medium |
| C-Br Stretch | 500-600 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the nitro group and the vibrations of the aromatic ring are expected to be strong in the Raman spectrum. researchgate.net The C-Br bond, being a relatively non-polar bond, should also produce a noticeable Raman signal. The aliphatic C-H stretching and bending modes of the butan-2-yl group will also be active.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides information about the chemical environment and connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum can be divided into the aromatic region and the aliphatic region.
Aromatic Region: The three protons on the benzene ring will appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. Their specific chemical shifts and splitting patterns will be dictated by their positions relative to the bromo, nitro, and amino groups.
Aliphatic Region: The protons of the butan-2-yl group will appear in the upfield region of the spectrum.
The proton on the nitrogen (N-H) will likely appear as a broad singlet.
The methine proton (-CH-) attached to the nitrogen will be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons.
The methylene protons (-CH₂-) will appear as a multiplet.
The two methyl groups (-CH₃) will have distinct signals, likely a doublet for the methyl group adjacent to the methine and a triplet for the terminal methyl group.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 6.5 - 8.5 | d, dd | 3H |
| N-H | Variable, broad | s (broad) | 1H |
| N-CH(CH₃)CH₂CH₃ | ~3.5 - 4.0 | m | 1H |
| N-CH(CH₃)CH₂CH₃ | ~1.5 - 1.8 | m | 2H |
| N-CH(CH₃)CH₂CH₃ | ~1.2 - 1.4 | d | 3H |
| N-CH(CH₃)CH₂CH₃ | ~0.9 - 1.1 | t | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Aromatic Carbons: The six carbons of the benzene ring will appear in the range of 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom will be the most deshielded and appear further downfield.
Aliphatic Carbons: The four carbons of the butan-2-yl group will appear in the upfield region (10-60 ppm). The carbon directly attached to the nitrogen will be the most downfield of this group.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NO₂ | ~140-150 |
| Aromatic C-NH | ~140-150 |
| Aromatic C-H | ~115-135 |
| Aromatic C-Br | ~110-120 |
| N-CH(CH₃)CH₂CH₃ | ~50-60 |
| N-CH(CH₃)CH₂CH₃ | ~25-35 |
| N-CH(CH₃)CH₂CH₃ | ~15-25 |
| N-CH(CH₃)CH₂CH₃ | ~10-15 |
Advanced NMR Techniques for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the butan-2-yl group and to determine the coupling relationships between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, for instance, confirming the attachment of the butan-2-yl group to the nitrogen atom and establishing the positions of the substituents on the aromatic ring. It is also invaluable for assigning the quaternary (non-protonated) carbon signals.
By combining the information from these advanced NMR experiments, a complete and verified chemical structure of this compound can be confidently established.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This precise mass measurement is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass.
The expected molecular ion in an HRMS experiment would correspond to the chemical formula C₁₀H₁₃⁷⁹BrN₂O₂. The calculated exact mass serves as a key parameter for the unambiguous identification of the compound.
Table 1: Theoretical Exact Mass Data for this compound
| Chemical Formula | Isotope Composition | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₃BrN₂O₂ | ¹²C₁₀¹H₁₃⁷⁹Br¹⁴N₂¹⁶O₂ | 288.0164 |
| C₁₀H₁₃BrN₂O₂ | ¹²C₁₀¹H₁₃⁸¹Br¹⁴N₂¹⁶O₂ | 290.0143 |
In addition to determining the molecular weight, mass spectrometry, particularly using techniques like electron ionization (EI), induces fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that offers significant insight into the molecule's structure. libretexts.org The analysis of these fragments helps confirm the connectivity of atoms within this compound.
Key expected fragmentation pathways include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage. The loss of an ethyl radical (C₂H₅•) from the butan-2-yl group would result in a significant fragment.
Loss of the Alkyl Group: Cleavage of the N-C bond can lead to the loss of the entire butan-2-yl radical, yielding an ion corresponding to 2-bromo-4-nitroaniline.
Aromatic Ring Fragmentation: Common losses from the aromatic portion include the nitro group (NO₂), a nitro radical (•NO₂), or nitric oxide (NO). The bromine atom can also be lost as a radical (•Br).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 288/290 | [M]⁺• (Molecular Ion) | Ionization of the parent molecule |
| 259/261 | [M - C₂H₅]⁺ | Alpha-cleavage of the sec-butyl group |
| 242/244 | [M - NO₂]⁺ | Loss of the nitro group |
| 216/218 | [M - C₄H₉]⁺ | Loss of the sec-butyl group |
| 209 | [M - Br]⁺ | Loss of the bromine atom |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, providing information about its chromophores and electronic structure.
The UV-Vis spectrum of this compound is dominated by the electronic structure of the substituted nitroaniline chromophore. The spectrum is expected to show distinct absorption bands corresponding to different electronic transitions. libretexts.org
The primary transitions of interest are:
π → π* Transition: This high-intensity absorption band arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For nitroaniline derivatives, this band has significant intramolecular charge-transfer (ICT) character, with electron density shifting from the electron-donating amino group to the electron-withdrawing nitro group upon excitation. chemrxiv.org
n → π* Transition: This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. cutm.ac.in These transitions are typically much weaker in intensity than π → π* transitions. upenn.edu
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π* (ICT) | Intramolecular charge transfer from amino donor to nitro acceptor | 350-450 nm | High (ε > 10,000 M⁻¹cm⁻¹) |
| n → π* | Excitation of a non-bonding electron on the nitro group | Longer wavelength, >400 nm | Low (ε < 100 M⁻¹cm⁻¹) |
Photoluminescence is generally not a prominent feature for aromatic compounds containing nitro groups. The presence of the nitro group often leads to the quenching of fluorescence. This phenomenon is attributed to the nitro group promoting highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁). The molecule then typically undergoes rapid, non-radiative decay back to the ground state (S₀).
Consequently, this compound is expected to be non-fluorescent or exhibit extremely weak photoluminescence, making PL and TR-PL studies challenging and likely to yield low-intensity signals. One study on a related nitro-containing compound noted a "photo-inhibition" effect from the strong electron-withdrawing nitro group, preventing other photochemical processes. researchgate.net
Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. Molecules with a significant difference in dipole moment between their ground and excited states, such as those with strong ICT character, often exhibit pronounced solvatochromism. sciencepublishinggroup.com
For this compound, the main π → π* ICT band is expected to show positive solvatochromism (a bathochromic or red shift). This occurs because the excited state, with its enhanced charge separation, is more polar than the ground state. Polar solvents stabilize the polar excited state more effectively than the less polar ground state, thereby reducing the energy gap for the electronic transition and shifting the absorption maximum (λmax) to a longer wavelength. chemrxiv.orgrsc.org
Table 4: Hypothetical Solvatochromic Shifts in the Absorption Maximum (λmax) of this compound
| Solvent | Relative Polarity | Expected λmax (nm) | Expected Shift |
|---|---|---|---|
| n-Hexane | Low | ~370 | Reference |
| Chloroform | Medium | ~385 | Bathochromic |
| Acetone | Medium-High | ~395 | Bathochromic |
| Ethanol (B145695) | High (Protic) | ~405 | Bathochromic |
| Water | Very High (Protic) | ~415 | Bathochromic |
Crystallographic Data for this compound Not Currently Available in Public Domain
Extensive searches for crystallographic studies and solid-state structural elucidation of the chemical compound This compound have yielded no specific data for this molecule. The scientific literature readily available in public databases does not appear to contain single-crystal X-ray diffraction (SCXRD) analysis for this particular compound.
The provided outline for the article is centered entirely on detailed crystallographic information, including crystal system, space group, molecular conformation, intermolecular interactions, and hydrogen bonding networks. Without experimental crystallographic data, it is not possible to generate the scientifically accurate and detailed content requested for each section and subsection.
Consequently, the generation of an article strictly adhering to the provided outline for this compound cannot be fulfilled at this time due to the lack of necessary scientific data.
Influence of N-Alkyl Substitution (Butan-2-yl) on Hydrogen Bond Formation
The introduction of a butan-2-yl group at the nitrogen atom of the parent 2-bromo-4-nitroaniline molecule is anticipated to exert a significant influence on the hydrogen bonding network within the crystal lattice. In the parent compound, 2-bromo-4-nitroaniline, the primary amino group (-NH₂) is a key participant in both intramolecular and intermolecular hydrogen bonds. Specifically, an intramolecular N-H···Br hydrogen bond is observed, which contributes to the planarity of the molecule. nih.govnih.gov Furthermore, intermolecular N-H···N and N-H···O hydrogen bonds are crucial in linking the molecules together in the crystal structure. nih.govnih.gov
With the substitution of one of the amino hydrogens with a bulky butan-2-yl group, the hydrogen bonding possibilities are inherently altered. The presence of only one N-H proton in this compound reduces the number of potential classical hydrogen bond donor sites. The steric hindrance introduced by the non-planar, branched alkyl chain could further inhibit the formation of the extensive hydrogen-bonded networks seen in the parent aniline.
Aromatic and Other Non-Covalent Interactions
Beyond classical hydrogen bonding, a suite of weaker non-covalent interactions plays a critical role in the stabilization of the crystalline architecture of this compound.
π-π Stacking Interactions in Crystalline Architectures
The electron-deficient aromatic ring of the nitroaniline core, a consequence of the powerful electron-withdrawing nitro group, is predisposed to engage in π-π stacking interactions. In related nitroaniline derivatives, such interactions are a common feature, contributing significantly to the cohesion of the crystal structure. nih.govnih.gov These interactions typically involve the parallel or offset face-to-face arrangement of the aromatic rings of adjacent molecules. The presence of the bulky butan-2-yl group may influence the geometry of these stacks, potentially leading to more offset arrangements to minimize steric clashes.
Weak C-H⋯O and C-H⋯π Interactions
In addition to π-π stacking, weaker C-H···O and C-H···π interactions are expected to be prevalent. The hydrogen atoms of the butan-2-yl group and the aromatic ring can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group (C-H···O) on neighboring molecules. Furthermore, these C-H bonds can also interact with the π-system of the aromatic ring (C-H···π), further stabilizing the three-dimensional molecular arrangement.
Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts
A powerful tool for the visualization and quantification of intermolecular interactions in a crystal is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of all close contacts. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.
Below is a hypothetical interactive data table summarizing the likely contributions of different intermolecular contacts for this compound based on analyses of similar structures.
| Intermolecular Contact | Expected Contribution (%) | Key Features |
| H···O / O···H | 25 - 35% | Primarily from N-H···O and C-H···O interactions. |
| H···H | 20 - 30% | Arising from contacts between the alkyl chains and aromatic rings. |
| H···Br / Br···H | 10 - 15% | Weak interactions involving the bromine atom. |
| C···H / H···C | 10 - 15% | Indicative of C-H···π interactions. |
| C···C | 5 - 10% | Representative of π-π stacking interactions. |
| Other | < 5% | Including N···O, C···Br, etc. |
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for calculating the optimized geometry and electronic properties of molecules.
Geometry Optimization and Electronic Structure Calculations
Geometry optimization calculations would determine the most stable three-dimensional arrangement of atoms in this compound, providing key information on bond lengths, bond angles, and dihedral angles. Electronic structure calculations would describe the distribution of electrons within the optimized geometry.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally indicates a more reactive molecule. This analysis would also provide insights into the intramolecular charge transfer characteristics of the compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Descriptors
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines electron delocalization, hyperconjugative interactions, and charge transfer between different parts of the molecule. This analysis helps in understanding the stability arising from these electronic interactions.
Theoretical Spectroscopic Predictions and Experimental Validation
Computational methods can predict the vibrational spectra (FT-IR and Raman) of a molecule. These theoretical predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule.
Calculated Vibrational Spectra (FT-IR, Raman)
The calculation of FT-IR and Raman spectra would provide the theoretical vibrational frequencies and intensities for this compound. A comparison of these calculated spectra with experimentally obtained data would serve as a validation of the computational method used and the calculated molecular structure.
Calculated NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. mdpi.comimist.ma This method has proven to be a reliable tool for predicting the ¹H and ¹³C NMR spectra of organic molecules, aiding in their structural elucidation. researchgate.netimist.ma The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For substituted nitroanilines, the calculated chemical shifts are sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group, along with the influence of the bromine atom and the N-alkyl substituent, would significantly impact the chemical shifts of the aromatic protons and carbons in this compound.
To illustrate the application of this method, theoretical ¹³C NMR chemical shifts for a related compound, p-nitroaniline, are presented below. These values are calculated using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set.
| Carbon Atom | Calculated Chemical Shift (ppm) for p-Nitroaniline |
|---|---|
| C1 (C-NH₂) | 150.1 |
| C2/C6 | 112.9 |
| C3/C5 | 126.3 |
| C4 (C-NO₂) | 138.5 |
Note: The data in this table is representative for p-nitroaniline and is intended to illustrate the output of GIAO calculations. The actual chemical shifts for this compound would be different due to the presence of the bromo and N-butan-2-yl groups.
Theoretical UV-Vis Spectra and Electronic Transitions (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.net This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of electronic transitions.
For push-pull systems like nitroanilines, the UV-Vis spectrum is typically dominated by an intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-withdrawing nitro group. researchgate.netresearchgate.net This π → π* transition is highly sensitive to the electronic nature of the substituents on the aromatic ring and the polarity of the solvent. researchgate.netresearchgate.net
In the case of this compound, the presence of the bromine atom and the alkyl group on the nitrogen would modulate the energy of this ICT band. The alkyl group enhances the electron-donating ability of the amino group, while the bromine atom can have a more complex electronic effect. TD-DFT calculations on similar molecules have shown that such substitutions can lead to shifts in the absorption maximum. researchgate.net
Below is a table showing representative TD-DFT calculated electronic transition data for p-nitroaniline in a nonpolar solvent.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ (π → π* ICT) | 3.85 | 322 | 0.25 |
Note: This data is for p-nitroaniline and serves as an illustrative example of TD-DFT calculations. The electronic transitions for this compound are expected to differ.
Solvent Effects on Molecular and Electronic Properties
The molecular and electronic properties of polar molecules like this compound are significantly influenced by their surrounding solvent environment. Computational chemistry offers several models to study these interactions.
Application of Continuum Solvation Models (e.g., PCM)
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This approach is effective in capturing the bulk electrostatic effects of the solvent on the solute. PCM calculations can be used to predict how the geometry, electronic structure, and spectroscopic properties of a solute change in different solvents. For nitroaniline derivatives, increasing solvent polarity generally leads to a stabilization of the charge-transfer excited state, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum. researchgate.netresearchgate.net
Preferential Solvation and Dielectric Enrichment Studies
In mixed solvent systems, the composition of the solvent shell immediately surrounding a solute molecule can differ from that of the bulk solvent. This phenomenon, known as preferential solvation, can have a profound impact on the solute's properties. rsc.org For instance, in a mixture of a nonpolar and a polar solvent, a polar solute like a nitroaniline derivative will likely be preferentially solvated by the more polar solvent molecules. rsc.org Studies on p-nitroaniline have shown that specific hydrogen bonding interactions between the solute's amino and nitro groups and the solvent molecules play a crucial role in determining the extent of preferential solvation. rsc.org
Physicochemical Properties
Table 3: Predicted
| Property | Predicted Value/Description | Basis for Prediction |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | Based on chemical structure |
| Molecular Weight | ~289.13 g/mol | Calculated from the molecular formula |
| Appearance | Likely a yellow or orange crystalline solid | Based on the appearance of 2-bromo-4-nitroaniline (B50497) and other nitroaniline derivatives. ontosight.ai |
| Melting Point | Expected to be a solid at room temperature. The melting point of 2-bromo-4-nitroaniline is ~104-108 °C. The addition of the N-sec-butyl group would likely alter this value. | Comparison with the precursor 2-bromo-4-nitroaniline. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol (B145695), acetone, and dichloromethane. | General solubility trends for substituted nitroanilines. nih.govchemiis.com |
| pKa | The amino group is expected to be weakly basic due to the electron-withdrawing effects of the nitro and bromo substituents. | The pKa of 2-bromo-4-nitroaniline is predicted to be around -1.18. guidechem.com |
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N-butan-2-yl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons of the sec-butyl group would appear in the aliphatic region, with characteristic multiplets for the CH, CH₂, and CH₃ groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The signals for the aromatic carbons would appear in the downfield region (typically 110-150 ppm), with their chemical shifts influenced by the bromo, nitro, and amino substituents. The four signals for the butan-2-yl group would be observed in the upfield aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorption bands include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and aliphatic groups, N=O stretching for the nitro group (typically two bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching in the fingerprint region.
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Potential Research Applications
Given its structure as a substituted nitroaniline, 2-Bromo-N-(butan-2-yl)-4-nitroaniline could be a valuable intermediate in several areas of chemical research:
Synthesis of Dyes and Pigments: Nitroanilines are well-known precursors for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.
Medicinal Chemistry: The nitroaniline scaffold is present in a number of biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.
Materials Science: Substituted anilines have been investigated for their nonlinear optical properties. ripublication.com Further research could explore the potential of this compound in the development of new optical materials.
Reactivity and Derivatization Pathways of 2 Bromo N Butan 2 Yl 4 Nitroaniline
Reactions of the Nitro Group
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. Its transformations are central to modifying the electronic and structural properties of the aniline (B41778) core.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For a molecule like 2-Bromo-N-(butan-2-yl)-4-nitroaniline, the key challenge is to achieve this reduction chemoselectively, without affecting the bromine atom or the N-alkyl group. A variety of methods are available for the selective reduction of nitroarenes, which are compatible with sensitive functional groups, including halogens. organic-chemistry.org
Commonly employed methods include catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Metal-based reagents in acidic or neutral media, such as iron in acetic acid, tin(II) chloride, or sodium hydrosulfite, are also widely used and are known to tolerate aryl halides. wikipedia.org The choice of reagent can be critical for achieving high yields while preserving the C-Br bond for subsequent reactions. For instance, dinitroarenes have been selectively reduced to the corresponding nitroanilines, demonstrating the fine-tuning possible with modern reagents. organic-chemistry.org Metal-free reduction systems have also been developed, further expanding the toolkit for this transformation. organic-chemistry.org
| Reagent/System | Typical Conditions | Compatibility Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, solvent (e.g., Ethanol (B145695), Ethyl acetate) | Generally effective, but can sometimes lead to dehalogenation under harsh conditions. | wikipedia.org |
| Iron / Acid | Fe powder, Acetic Acid or HCl | A classic, robust method with high tolerance for aryl halides. | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Effective for reducing nitroarenes without affecting most other functional groups. | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent often used for selective reductions. | wikipedia.org |
Direct electrophilic attack on the nitro group of an aromatic compound is not a common or synthetically useful pathway. The nitrogen atom is electron-deficient due to the electronegativity of the attached oxygen atoms, and the oxygen atoms themselves possess lone pairs that are delocalized, reducing their nucleophilicity. The primary role of the nitro group in electrophilic reactions is its strong deactivating effect on the aromatic ring, making electrophilic aromatic substitution significantly more difficult. masterorganicchemistry.com While aliphatic nitro compounds can be converted to nitronate anions, which can then react as nucleophiles, this type of reactivity is distinct from an electrophilic attack on the nitro group itself. frontiersin.org Research in this area primarily focuses on the nitro group's ability to direct and deactivate the ring rather than its own susceptibility to electrophiles.
Reactions Involving the Bromine Atom
The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its position ortho to the amino group and para to the nitro group makes it susceptible to several important classes of reactions.
The structure of this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). This reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group (bromine), followed by the elimination of the leaving group. wikipedia.orgnih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. wikipedia.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgnih.gov
In this specific molecule, the para-nitro group provides powerful resonance stabilization for the intermediate formed upon nucleophilic attack at the C2 position. The rate-determining step is typically the initial attack by the nucleophile. youtube.commasterorganicchemistry.com A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the bromide, leading to a diverse array of substituted aniline derivatives.
| Nucleophile | Expected Product Type | Significance |
|---|---|---|
| Alkoxides (e.g., RO⁻) | Aryl ether | Formation of C-O bonds. |
| Thiolates (e.g., RS⁻) | Aryl thioether | Formation of C-S bonds. |
| Amines (e.g., R₂NH) | Diaminobenzene derivative | Formation of C-N bonds. |
| Cyanide (CN⁻) | Aminobenzonitrile derivative | Introduction of a nitrile group for further functionalization. |
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organohalide with an organoboron compound, is particularly effective. libretexts.org Aryl bromides are common substrates for this reaction.
Research has demonstrated that Suzuki-Miyaura reactions can be successfully performed on unprotected ortho-bromoanilines, with tolerance for various functional groups, including electron-withdrawing nitro groups. nih.gov This indicates that this compound would be a viable substrate for coupling with a range of aryl or vinyl boronic acids or esters. This pathway allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science. libretexts.orgnih.gov The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent system. nih.gov
| Component | Example | Function | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the oxidative addition and reductive elimination steps. | nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species. | nih.gov |
| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) | Provides the aryl group to be coupled. | libretexts.org |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. | nih.gov |
Reactions of the N-Alkyl Amino Group
The secondary N-alkyl amino group in this compound possesses both a reactive N-H bond and a lone pair of electrons on the nitrogen atom. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the para-nitro group, which delocalizes the lone pair into the aromatic ring.
Despite this reduced reactivity, the N-H proton is acidic enough to be removed by a strong base. The resulting amide anion could, in principle, be alkylated or acylated to form tertiary amines or amides, respectively. Furthermore, the amino group can be a target for reactions such as acylation with acyl chlorides or anhydrides under appropriate conditions to form amides. Protection of the amino group might be necessary before carrying out other transformations on the molecule, and common protecting groups like tosyl or carbamates could be employed. monash.edu
Acylation and Other Protecting Group Strategies
The secondary amino group (-NH-) in this compound can be readily acylated. This reaction is often employed not just to synthesize amide derivatives but also as a protecting group strategy. By converting the amino group to an amide, its activating effect on the aromatic ring is significantly reduced. sarthaks.com This moderation is crucial for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions, preventing unwanted side products. sarthaks.com
The decreased activation of the acetylamino group stems from the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, making them less available to participate in resonance with the benzene (B151609) ring. sarthaks.com This strategy allows for more controlled functionalization of the aromatic core. The amide can later be hydrolyzed, typically under acidic or basic conditions, to regenerate the amino group. sarthaks.com
Table 1: Common Acylation Reagents and Corresponding Products
| Reagent | Product Functional Group | Purpose |
|---|---|---|
| Acetyl Chloride | N-acetyl amide | Protection, Moderation of reactivity |
| Acetic Anhydride (B1165640) | N-acetyl amide | Protection, Moderation of reactivity |
| Benzoyl Chloride | N-benzoyl amide | Synthesis of benzamide derivatives |
| Trifluoroacetic Anhydride | N-trifluoroacetyl amide | Protection (easily removed) |
Alkylation of the Amino Nitrogen
Further alkylation of the secondary amino nitrogen in this compound would result in a tertiary amine. This transformation is typically achieved using alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct.
However, this reaction can be challenging to control. The resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. Careful control of stoichiometry and reaction conditions is essential to achieve mono-alkylation and obtain the desired tertiary amine product.
Diazotization and Transformations of Diazonium Salts
Diazotization is a cornerstone reaction for primary aromatic amines, converting them into highly versatile diazonium salts. masterorganicchemistry.com It is important to note that this compound, being a secondary amine, cannot be directly diazotized. This transformation would require the synthesis to start from its primary amine analogue, 2-bromo-4-nitroaniline (B50497).
The diazotization of 2-bromo-4-nitroaniline is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. masterorganicchemistry.comlkouniv.ac.in
Once formed, the 2-bromo-4-nitrophenyldiazonium salt is an invaluable intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com These transformations include:
Sandmeyer Reactions : Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. masterorganicchemistry.com
Schiemann Reaction : Replacement with -F upon treatment with fluoroboric acid (HBF₄) and subsequent heating. masterorganicchemistry.comlkouniv.ac.in
Replacement by Hydroxyl : Formation of a phenol by heating the diazonium salt in an aqueous acidic solution. lkouniv.ac.in
Replacement by Iodine : Substitution with -I by treatment with potassium iodide.
Deamination : Replacement with -H using hypophosphorous acid (H₃PO₂). masterorganicchemistry.com
Table 2: Selected Transformations of the Diazonium Salt Derived from 2-Bromo-4-nitroaniline
| Reagent(s) | Substituted Group | Reaction Name |
|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| HBF₄, then heat | -F | Schiemann |
| H₂O, H⁺, heat | -OH | Hydrolysis |
| KI | -I | N/A |
| H₃PO₂ | -H | Deamination |
Functionalization at Other Aromatic Positions
Further substitution on the aromatic ring of this compound is dictated by the electronic and steric properties of the substituents already present.
Electrophilic Aromatic Substitution Reactions on the Activated Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.commasterorganicchemistry.com The feasibility and regiochemistry of such reactions on this compound are determined by the cumulative effect of its three substituents.
The N-(butan-2-yl)amino group is a powerful activating group and an ortho-, para-director due to the resonance donation of the nitrogen's lone pair. Conversely, the nitro group is a very strong deactivating group and a meta-director because it withdraws electron density from the ring through both induction and resonance. libretexts.org The bromo group is deactivating due to its inductive electron withdrawal but is an ortho-, para-director because of resonance donation from its lone pairs. libretexts.org
The combined effect is a significantly deactivated ring, primarily due to the potent nitro group. Therefore, any further EAS reactions, such as nitration or halogenation, would require harsh conditions (e.g., strong acids, high temperatures).
Directing Effects and Steric Hindrance of Substituents (Bromo, Nitro, Butan-2-ylamino)
The position of any new electrophilic attack is a result of the directing effects of the existing groups and the steric hindrance they impose.
N-(butan-2-yl)amino group (at C1) : Directs to positions 2 (ortho, blocked), 6 (ortho), and 4 (para, blocked).
Bromo group (at C2) : Directs to positions 1 (ortho, blocked), 3 (ortho), and 5 (para).
Nitro group (at C4) : Directs to positions 2 (meta, blocked) and 6 (meta).
Analyzing these effects, positions 3, 5, and 6 are potential sites for substitution. However, there is a conflict in directing effects. The powerful amino group strongly favors position 6, which is also a meta-position relative to the deactivating nitro group. The bromo group directs towards positions 3 and 5.
Steric hindrance plays a decisive role. pearson.comresearchgate.net The bulky N-(butan-2-yl) group significantly hinders attack at the adjacent C6 position. Similarly, the bromo group at C2 hinders attack at the C3 position. Consequently, the most sterically accessible and electronically favored position for an incoming electrophile is C5, which is para to the bromo group and meta to the nitro group.
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -NH(butan-2-yl) | 1 | Activating | Ortho, Para |
| -Br | 2 | Deactivating | Ortho, Para |
| -NO₂ | 4 | Strongly Deactivating | Meta |
Reaction Kinetics and Selectivity Studies for Targeted Derivatization
Detailed kinetic studies for the derivatization of this compound are not widely published. However, the principles of chemical kinetics can be applied to understand and optimize its reactions.
Reaction kinetics for processes like acylation or further aromatic substitution would be investigated to determine the rate laws, activation energies, and the influence of various parameters such as temperature, solvent, and catalyst concentration. For instance, in acylation, kinetic studies could help in selecting the most efficient acylating agent and reaction conditions to achieve a high yield in a minimal amount of time.
Selectivity studies are paramount for achieving targeted derivatization, especially for electrophilic aromatic substitution where multiple products are possible. These studies involve systematically varying reaction conditions to maximize the formation of the desired isomer. For this compound, achieving high selectivity for substitution at the C5 position would involve finding a balance between overcoming the ring's deactivation and exploiting the subtle differences in steric and electronic factors that favor this position. Computational modeling could also be employed to predict transition state energies for substitution at different positions, thereby guiding the experimental design for achieving high regioselectivity.
Advanced Research Applications
Applications in Organic Synthesis Research
In the realm of organic synthesis, the compound is recognized as a key intermediate and building block, facilitating the construction of diverse molecular architectures. bldpharm.combldpharm.com Its utility stems from the reactivity of its aniline (B41778) and phenyl ring functionalities, which can be manipulated to form new carbon-carbon and carbon-heteroatom bonds.
2-Bromo-N-(butan-2-yl)-4-nitroaniline is classified as a valuable organic building block and pharmaceutical intermediate. bldpharm.combldpharm.com While specific reaction pathways originating from this exact N-alkylated compound are proprietary or still in nascent research phases, the reactivity of its parent compound, 2-bromo-4-nitroaniline (B50497), provides a clear model for its potential applications. For instance, 2-bromo-4-nitroaniline is a known intermediate in the synthesis of complex molecules such as sulfonamides and benzothiazines. nih.govresearchgate.net The presence of the N-(butan-2-yl) group introduces chirality and increased lipophilicity, which can be leveraged to synthesize novel, stereospecific organic molecules with potential biological activity. The bromo and nitro groups can be readily transformed or used in cross-coupling reactions to build molecular complexity.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and building blocks like this compound are essential for their synthesis. sigmaaldrich.com The core structure of this compound is primed for cyclization reactions. The amino group, in conjunction with the strategically placed bromine atom, can be used to construct fused ring systems. The parent molecule, 2-bromo-4-nitroaniline, is explicitly used to prepare benzothiazines, a significant class of heterocyclic compounds. researchgate.net This indicates that this compound can similarly serve as a scaffold for creating a wide array of substituted heterocyclic systems, where the butan-2-yl group can influence the final properties of the target molecule.
Research in Materials Science
The unique electronic and structural characteristics of this compound make it a compound of interest in materials science, particularly for applications in optics.
Organic compounds featuring electron donor and acceptor groups connected by a π-conjugated system are prime candidates for nonlinear optical (NLO) materials. ripublication.com These materials can alter the properties of light and are crucial for applications in optoelectronics and photonics. ripublication.com The structure of this compound, with its amino donor group and nitro acceptor group on a benzene (B151609) ring, fits this molecular design paradigm. Research into related bromo-nitroaniline isomers has demonstrated their potential as effective NLO materials. ripublication.com The study of these molecules helps in understanding the structure-property relationships that govern NLO activity, paving the way for the design of new, highly efficient materials.
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a critical metric for NLO materials. Studies on isomers like 4-bromo-2-nitroaniline (B116644) have shown promising SHG capabilities. ripublication.com Research indicates that the inclusion of a bromine atom on the benzene ring can substantially enhance the SHG conversion efficiency compared to the unsubstituted parent aniline. ripublication.com For example, single crystals of 4-bromo-2-nitroaniline exhibit an SHG efficiency 1.2 times that of the standard reference material, urea. ripublication.com This enhancement is attributed to bromine's effect on strengthening the donor-acceptor charge transfer within the molecule. ripublication.com While direct SHG efficiency data for this compound is not yet prevalent in the literature, the performance of its isomers makes it a strong candidate for further investigation in this area.
| Compound | Relative SHG Efficiency |
|---|---|
| Urea (Reference) | 1.0 |
| 4-bromo-2-nitroaniline ripublication.com | 1.2 |
Compound Index
| Compound Name |
|---|
| This compound |
| 2-bromo-4-nitroaniline |
| 4-bromo-2-nitroaniline |
| 4-nitroaniline (B120555) |
| 2,6-dibromo-4-nitroaniline |
| Sulfonamides |
| Benzothiazines |
| Urea |
Optoelectronic Applications and Charge Transfer Material Development
The intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (nitro group) in p-nitroaniline derivatives makes them promising candidates for optoelectronic applications. researchgate.net This charge transfer characteristic is fundamental to their potential use in devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Research on various p-nitroaniline derivatives has shown that substituent groups can modulate these ICT properties. researchgate.net Nevertheless, specific research on the development and application of this compound as a charge transfer material for optoelectronics is not documented in the reviewed literature.
Exploration as Hole-Transporting Materials in Organic Electronic Devices
Hole-transporting materials (HTMs) are essential components in various organic electronic devices, including perovskite solar cells and OLEDs. The suitability of a compound as an HTM depends on its electronic properties, such as its HOMO level and hole mobility. While the broader class of aromatic amines is widely explored for HTM applications, specific investigations into the potential of this compound for this purpose have not been reported.
Nanofiller and Composite Material Development
Nanofillers are incorporated into polymer matrices to create composite materials with enhanced mechanical, thermal, or electrical properties. nih.govsemanticscholar.org The surface chemistry of a nanofiller can be modified to improve its dispersion and interaction with the polymer matrix. Organic compounds can be used as surface modifiers or as components in the synthesis of functional polymers for composites. There is currently no available research describing the use of this compound as a nanofiller or in the development of composite materials. google.comfrontiersin.org
Chemosensor Development and Sensing Mechanisms
Chemosensors are molecules designed to detect specific analytes, such as metal ions or other chemical species, through a measurable signal, often a change in color or fluorescence.
Design and Synthesis of Chemosensors for Metal Ion Detection
The design of effective chemosensors for metal ions often involves creating a molecule with a specific binding site (receptor) linked to a signaling unit (chromophore or fluorophore). mdpi.com While various organic molecules, including those with nitrogen and oxygen donor atoms, are used to create selective and sensitive metal ion sensors, there is no specific literature on the design, synthesis, or application of this compound as a chemosensor for metal ion detection. mdpi.comresearchgate.netmdpi.com
Development of Sensors for Trace Nitroaromatic Compounds (NACs)
The detection of trace nitroaromatic compounds is crucial for environmental monitoring and security applications. spectroscopyonline.comrsc.org Many sensing strategies rely on fluorescence quenching mechanisms, where the electron-deficient NACs interact with an electron-rich fluorescent sensor molecule. rsc.org Despite the relevance of nitroaromatic structures in this field, research detailing the development of this compound itself as a sensor for other trace nitroaromatic compounds is not available in the scientific literature. spectroscopyonline.commdpi.com
Investigation of Photophysical Mechanisms in Chemosensing (e.g., Photo-Induced Electron Transfer)
Nitroaniline derivatives are recognized for their potential in the development of fluorescent chemosensors, which are instrumental in detecting a variety of analytes, including metal ions and explosives. The core mechanism often underpinning their sensing capability is Photo-Induced Electron Transfer (PET). In a typical PET-based sensor, the molecule consists of a fluorophore (the light-emitting component) linked to a receptor unit that can bind to a specific analyte. The receptor often contains a heteroatom with a lone pair of electrons, such as the nitrogen atom in the amino group of this compound.
In the absence of the target analyte, the lone pair of electrons on the nitrogen can be transferred to the excited state of the fluorophore upon photoexcitation. This process quenches the fluorescence of the molecule. When the analyte binds to the receptor, the energy of the lone pair electrons is lowered, which can inhibit the PET process. This "turn-on" mechanism results in a significant increase in fluorescence intensity, signaling the presence of the analyte. The electron-withdrawing nature of the nitro group and the presence of the bromo substituent in this compound would further modulate the electronic properties of the molecule, influencing the efficiency of the PET process and the selectivity of the sensor.
Electrochemical Studies and Analytical Applications
The electrochemical behavior of nitroaniline derivatives is a rich area of study, with implications for understanding reaction mechanisms, developing new synthetic routes, and creating novel analytical devices. The presence of both an oxidizable amino group and a reducible nitro group in this compound makes it an interesting candidate for electrochemical investigations.
Electrochemical Oxidation and Reduction Behavior of Derivatives
The electrochemical oxidation of aniline and its derivatives typically involves the amino group. The process is often complex and can lead to the formation of radical cations, which can then undergo further reactions such as dimerization or polymerization. The presence of substituents on the aromatic ring, such as the bromo and nitro groups, as well as the N-butan-2-yl group, will significantly influence the oxidation potential and the reaction pathway. The electron-withdrawing nitro group would generally make the oxidation of the amino group more difficult (occur at a more positive potential), while the bromo and alkyl groups will also exert electronic and steric effects.
Conversely, the electrochemical reduction of nitroaromatics is a well-studied process. The nitro group can be reduced in a stepwise manner to form nitroso, hydroxylamino, and ultimately amino functionalities. This process is often irreversible and involves multiple electron and proton transfers. The reduction potential is sensitive to the molecular structure and the experimental conditions, such as the pH of the medium.
Studies on the electrochemical oxidation of p-nitroaniline have shown that it undergoes an irreversible, diffusion-controlled reaction ijraset.comjetir.org. The electrochemical oxidation of bromoanilines has also been investigated, revealing that the main reaction is often dimerization, which can be accompanied by the elimination of the halide substituent umaine.edu. The specific oxidation and reduction potentials of this compound would need to be determined experimentally, but the behavior of its parent compounds provides a solid framework for what to expect.
Cyclic Voltammetry Studies for Redox Potentials and Mechanisms
Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of electroactive species. A cyclic voltammogram provides information about the potentials at which oxidation and reduction occur, the reversibility of these processes, and can offer insights into the reaction kinetics and mechanisms.
For a compound like this compound, a CV experiment would likely reveal an anodic peak corresponding to the oxidation of the amino group and one or more cathodic peaks corresponding to the reduction of the nitro group. The peak potentials would be characteristic of the molecule's electronic structure. By varying the scan rate, one can investigate the nature of the electrode process (e.g., diffusion-controlled vs. adsorption-controlled) and determine kinetic parameters.
For example, in studies of p-nitroaniline, CV has been used to determine that the electro-oxidation is a diffusion-controlled process involving a one-electron transfer in the rate-determining step ijraset.com. The table below shows representative electrochemical data for p-nitroaniline from a study using a platinum electrode in an acidic solution, which can serve as an analogue for what might be expected for derivatives like this compound.
| Parameter | Value | Reference Compound |
|---|---|---|
| Formal Potential (E0) | 1.171 V | p-Nitroaniline |
| Standard Heterogeneous Rate Constant (k0) | 1.761 x 103 s-1 | p-Nitroaniline |
| Anodic Electron Transfer Rate Constant (kox) | 2.136 x 103 s-1 | p-Nitroaniline |
| Electron Transfer Coefficient (α) | 1.271 | p-Nitroaniline |
Data from a study on the electrooxidation of p-nitroaniline in an acidic solution on a platinum electrode. ijraset.com
Electrografting and Surface Functionalization for Modified Electrodes
Electrografting is a versatile technique for covalently modifying conductive surfaces with organic molecules, thereby tailoring their properties for specific applications such as sensing, catalysis, and corrosion protection. Aryl diazonium salts are commonly used for this purpose, but aryl halides, like this compound, can also be utilized for surface modification.
The electrografting of aryl halides can be achieved through their electrochemical reduction. At a sufficiently negative potential, the carbon-bromine bond can be cleaved, generating an aryl radical. This highly reactive species can then form a covalent bond with the electrode surface. The presence of the nitro and N-alkylamino groups on the aromatic ring would remain intact during this process, resulting in a surface functionalized with these groups.
Alternatively, the amino group of a nitroaniline derivative could be converted into a diazonium salt, which can then be electrografted onto a surface. Subsequent electrochemical reduction of the surface-bound nitro groups to amino groups can provide a versatile platform for further functionalization researchgate.net. This approach has been used to create modified electrodes with controlled surface coverage nih.gov. The ability to immobilize molecules like this compound onto electrode surfaces opens up possibilities for creating robust and reusable electrochemical devices.
Development of Electrochemical Sensors for Specific Analytes
The functional groups present in this compound make it and its derivatives promising candidates for the development of electrochemical sensors. These sensors can be designed to detect a wide range of analytes, including environmental pollutants. For instance, modified electrodes functionalized with nitroaniline derivatives can be used for the detection of other nitroaromatic compounds, which are common environmental contaminants.
The sensing mechanism can be based on the interaction of the analyte with the functionalized surface, leading to a measurable change in the electrochemical signal (e.g., current or potential). For example, the reduction of a target nitroaromatic analyte might be catalyzed or enhanced at an electrode modified with a film of a similar compound.
Recent advances in electrochemical sensors for environmental pollutants have highlighted the use of graphene derivatives and other nanomaterials to enhance sensitivity and selectivity frontiersin.orgrsc.org. An electrochemiluminescence sensor for nitroaniline has been developed using nitrogen-doped graphene quantum dots, where the analyte participates in a diazotization reaction that enhances the signal nih.gov. While the direct application of this compound in a sensor has not been reported, its structural features suggest that it could be a valuable component in the design of novel sensing platforms for environmental monitoring capes.gov.br.
Future Research Directions and Theoretical Perspectives
Rational Design of Novel Derivatives with Tailored Electronic and Structural Properties
The rational design of new molecules based on the 2-Bromo-N-(butan-2-yl)-4-nitroaniline scaffold is a promising area for developing materials with specific functions. The existing substituents—the electron-withdrawing nitro group, the electron-donating amino group, and the sterically influential bromo and butan-2-yl groups—provide multiple points for modification to fine-tune the molecule's electronic and structural characteristics.
Future research could focus on systematically altering these substituents to modulate the molecule's properties. For instance, replacing the bromo group with other halogens (F, Cl, I) or with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups would directly impact the electronic distribution within the aromatic ring. Such modifications can alter the HOMO-LUMO energy gap, which is crucial for applications in optoelectronics and materials science. researchgate.netnih.gov Theoretical studies using Density Functional Theory (DFT) can predict how these substitutions affect molecular orbitals and electronic transitions, guiding synthetic efforts. researchgate.net The inherent chirality of the N-(butan-2-yl) group is particularly significant, and designing derivatives that amplify this stereochemical influence could lead to new chiral ligands or catalysts.
Table 1: Hypothetical Derivatives and Predicted Property Modulation
| Parent Compound | Modification | Target Property | Predicted Effect | Potential Application |
|---|---|---|---|---|
| This compound | Replace -Br with -OCH₃ | Electronic | Decrease HOMO-LUMO gap, redshift absorption spectrum nih.gov | Organic Dyes, NLO Materials |
| This compound | Replace -NO₂ with -CN | Electronic | Increase electron-withdrawing strength, alter charge transfer researchgate.net | Molecular Electronics |
| This compound | Replace N-(butan-2-yl) with N-(1-phenylethyl) | Structural/Chiral | Introduce aromatic stacking, enhance chiral induction | Asymmetric Catalysis |
Exploration of New Catalytic Applications and Organocatalysis
The structure of this compound contains key features for catalytic activity, particularly in the field of asymmetric organocatalysis. The secondary amine can participate in enamine or iminium ion catalysis, while the chiral center on the butyl group can induce stereoselectivity. nih.gov The nitro and bromo groups can influence the acidity and electronic environment of the amine, potentially modulating its catalytic performance.
Future work should explore its efficacy as a catalyst in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.comresearchgate.net The presence of the nitro group suggests that derivatives could act as bifunctional catalysts, where the nitro group activates the substrate through hydrogen bonding while the amine activates the nucleophile. nih.gov Furthermore, the reduction of the nitro group to an amino group would yield a chiral diamine, a privileged scaffold for designing ligands for metal-based catalysis or more complex organocatalysts. nih.govresearchgate.net Research into immobilizing these chiral derivatives onto solid supports could lead to the development of recyclable and industrially viable heterogeneous catalysts.
Table 2: Potential Catalytic Applications
| Catalyst Type | Reaction Class | Role of the Moiety | Example Reaction |
|---|---|---|---|
| Chiral Secondary Amine | Iminium Catalysis | N-(butan-2-yl)aniline forms a chiral iminium ion with α,β-unsaturated aldehydes. | Asymmetric Diels-Alder Reaction |
| Chiral Secondary Amine | Enamine Catalysis | N-(butan-2-yl)aniline forms a chiral enamine with ketones or aldehydes. | Asymmetric Michael Addition |
| Derivative (Post-reduction) | Chiral Diamine Ligand | The resulting chiral diamine chelates to a metal center (e.g., Ru, Rh). | Asymmetric Hydrogenation |
Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
Understanding the reaction mechanisms involving this compound and its derivatives is crucial for optimizing their synthesis and applications. Advanced spectroscopic techniques that offer high temporal resolution can provide invaluable insights into transient intermediates and transition states. researchgate.net
Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy could be employed to monitor reactions in real-time. numberanalytics.com For example, when using a derivative as an organocatalyst, these methods could detect the formation and consumption of key intermediates like enamine or iminium ions on pico- to microsecond timescales. researchgate.net This allows for a direct investigation of the catalytic cycle. Similarly, studying the photocatalytic reduction of the nitro group could be achieved by tracking the excited-state dynamics and the formation of radical intermediates. nih.gov Fluorescence and UV-vis absorption spectroscopy can be used to study interactions between these molecules and other species, such as enzymes or metal ions, providing data on binding constants and conformational changes. nih.gov
Table 3: Spectroscopic Techniques for Mechanistic Elucidation
| Spectroscopic Technique | Timescale | Information Gained | Example Application |
|---|---|---|---|
| Transient Absorption Spectroscopy | Femtoseconds to Milliseconds | Characterization of excited states, radical ions, and other short-lived intermediates. numberanalytics.com | Studying the mechanism of a photocatalytic reaction involving the nitroaniline derivative. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Microseconds | Tracking changes in vibrational modes to identify structural evolution of intermediates. numberanalytics.com | Observing the formation of a C=N bond in an iminium ion intermediate during organocatalysis. |
| 2D NMR Spectroscopy (e.g., EXSY) | Milliseconds to Seconds | Investigating dynamic equilibria and chemical exchange processes between species. numberanalytics.com | Determining the rate of catalyst-substrate association and dissociation. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of derivatives of this compound. nih.govumk.pl By training algorithms on existing chemical data, these models can predict the properties of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for experimental validation. bohrium.comresearchgate.net
Future research can develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for this class of compounds. semanticscholar.orgarxiv.org These models would use molecular descriptors (e.g., electronic properties, steric parameters, topological indices) calculated for a range of nitroaniline derivatives as input to predict outcomes like catalytic efficiency, enantioselectivity, or nonlinear optical activity. nih.gov Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), could be employed for de novo design, creating entirely new molecular structures based on the nitroaniline scaffold that are optimized for a desired property profile. semanticscholar.org
Table 4: Machine Learning Applications in Derivative Design
| AI/ML Approach | Input Data | Predicted Output | Research Goal |
|---|---|---|---|
| QSAR/QSPR Models | Molecular descriptors (e.g., Hammett constants, molecular weight, logP) of known derivatives. arxiv.orgresearchgate.net | Biological activity, catalytic turnover frequency, HOMO-LUMO gap. | Predict the performance of new derivatives before synthesis. |
| Deep Neural Networks (DNN) | Molecular fingerprints or graph representations. semanticscholar.org | Classification (e.g., active vs. inactive) or regression (e.g., specific binding affinity). | High-throughput virtual screening of large compound libraries. |
| Generative Models (e.g., RNN, VAE) | SMILES strings or molecular graphs of a base dataset. | Novel SMILES strings or molecular graphs with desired properties. | De novo design of optimized catalysts or materials. |
Green Chemistry Approaches in the Synthesis and Derivatization of Nitroaniline Compounds
Applying the principles of green chemistry to the synthesis and modification of this compound is essential for sustainable chemical research and manufacturing. Traditional methods for nitration and halogenation often rely on harsh reagents and generate significant waste. orgchemres.orggoogle.com
Future research should focus on developing more environmentally benign synthetic routes. This includes exploring solid acid catalysts or milder nitrating agents to replace the conventional nitric acid/sulfuric acid mixture, reducing acid waste. orgchemres.org For bromination, methods that generate bromine in situ from bromide salts using greener oxidants like hydrogen peroxide can avoid the direct use of hazardous elemental bromine. researchgate.net The use of alternative reaction media, such as water or supercritical fluids, instead of volatile organic solvents, would significantly reduce the environmental impact. researchgate.netimist.ma Furthermore, developing catalytic reduction methods for the nitro group that use molecular hydrogen or transfer hydrogenation with recyclable catalysts is preferable to using stoichiometric metal reductants. researchgate.net
Table 5: Comparison of Conventional vs. Green Synthetic Approaches
| Reaction Step | Conventional Method | Green Chemistry Alternative | Environmental Benefit |
|---|---|---|---|
| Nitration | Concentrated H₂SO₄/HNO₃ google.commagritek.com | Solid acid catalyst (e.g., zeolite) with a milder nitrating agent. orgchemres.org | Avoids strong, corrosive acids; reduces waste. |
| Bromination | Elemental Br₂ in acetic acid. | NaBr/NaBrO₃ system in aqueous acidic medium. researchgate.net | Eliminates the handling of toxic Br₂; uses water as a solvent. |
| N-Alkylation | Alkyl halide with a strong base in an organic solvent (e.g., DMF). | Catalytic reductive amination of a ketone (butanone) with the aniline (B41778). | Higher atom economy; avoids strong bases and hazardous solvents. |
| Reduction of -NO₂ | Stoichiometric metals (e.g., Sn, Fe) in strong acid. | Catalytic hydrogenation (e.g., H₂ with Pd/C) in a green solvent like ethanol (B145695) or water. researchgate.net | Eliminates metal waste; produces only water as a byproduct. |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-Bromo-N-(butan-2-yl)-4-nitroaniline, and how can data interpretation address structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve substituent positions. The bromine and nitro groups induce distinct deshielding effects on adjacent protons. For example, in 2-bromo-4-nitroaniline derivatives, the nitro group at C4 causes splitting patterns in aromatic protons at C5 and C6 .
- UV-Vis Spectroscopy : The nitro group’s strong electron-withdrawing nature leads to a redshift in absorbance. Compare with 4-nitroaniline ( nm in ethanol), adjusting for the butan-2-yl group’s steric and electronic effects .
- Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight (CHBrNO, exact mass ≈ 285.01 g/mol) and fragmentation patterns, such as loss of Br (∼80 Da) or NO (∼46 Da) .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer :
- Stepwise Functionalization : Start with 4-nitroaniline. First, brominate at C2 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to avoid over-bromination .
- Alkylation : React the intermediate 2-bromo-4-nitroaniline with 2-bromobutane in the presence of a base (e.g., KCO) in DMF at 80–100°C. Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water (70:30). Purity >95% is achievable with iterative solvent optimization .
Advanced Research Questions
Q. How do steric effects from the N-(butan-2-yl) group influence the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Analysis : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. Compare with simpler analogs (e.g., 2-bromo-4-nitroaniline) to isolate steric contributions. The butan-2-yl group may reduce planarity, lowering conjugation efficiency and altering dipole moments .
- Experimental Validation : Measure redox potentials via cyclic voltammetry. The steric bulk may hinder electron transfer kinetics, as seen in substituted nitroanilines where alkyl groups increase reduction overpotentials by ∼0.2 V .
Q. What strategies resolve contradictions in crystallographic data for brominated nitroaniline derivatives?
- Methodological Answer :
- High-Resolution X-Ray Diffraction : Use SHELX or SHELXL for refinement. For example, SHELXL’s twin refinement can address pseudo-merohedral twinning caused by bromine’s heavy atom effects .
- Complementary Techniques : Pair X-ray data with neutron diffraction or electron microscopy (TEM) to resolve hydrogen bonding ambiguities. In 4-nitroaniline derivatives, intermolecular N–H···O interactions are critical for packing stability .
Q. How can catalytic reduction of the nitro group in this compound be tailored to avoid dehalogenation?
- Methodological Answer :
- Catalyst Selection : Use FeO-MWCNTs@PEI-Ag nanocomposites. These catalysts selectively reduce nitro to amine without cleaving C–Br bonds, as demonstrated for 4-nitroaniline (conversion >95%, selectivity ∼99%) .
- Reaction Optimization : Conduct reductions in ethanol/water (1:1) at 50°C with NaBH as a reductant. Monitor by HPLC (C18 column, acetonitrile/water 60:40) to track intermediates .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing reaction kinetics in multi-step syntheses involving brominated nitroanilines?
- Methodological Answer :
- Kinetic Modeling : Use DynaFit for global analysis of time-resolved spectroscopic data (e.g., UV-Vis at 405 nm for nitro group reduction). For 4-nitroaniline, molar absorptivity () at 405 nm is ∼12,700 Mcm; adjust for bromine’s electronic effects .
- Error Minimization : Apply Bayesian inference to account for parameter uncertainty, particularly in rate-determining steps (e.g., nitro reduction vs. side reactions) .
Q. How can computational methods predict nonlinear optical (NLO) properties of this compound for photonic applications?
- Methodological Answer :
- First-Principles Calculations : Use the FP-LAPW method within DFT to compute hyperpolarizability (). For 2-methyl-4-nitroaniline, values range from 20–30 ×10 esu; bromine’s electronegativity may enhance this by ∼15% .
- Crystal Engineering : Design co-crystals with complementary donors/acceptors (e.g., carboxylic acids) to amplify NLO responses via charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
